molecular formula C15H19NO5 B1585417 2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester CAS No. 83507-70-4

2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester

Cat. No. B1585417
Key on ui cas rn: 83507-70-4
M. Wt: 293.31 g/mol
InChI Key: JBQNXIFJGSBDQB-UHFFFAOYSA-N
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Patent
US07396934B2

Procedure details

3.5 kg of p-anisidine are added to 6.25 kg of diethyl ethoxymethylenemalonate at 14° C., over 85 minutes without cooling of the reaction mass. At the end of addition, the temperature has reached 59° C. The temperature is kept at 59° C. for 30 minutes, and the reaction medium is then heated to 90-95° C. and kept at this temperature for 1 hour. The ethanol formed is then removed by distillation at atmospheric pressure and then under 250 mbar. After cooling to 45° C., 8.4 kg of diethyl 2-[(4-methoxyphenylamino)methylene]malonate are recovered in the form of a brown viscous oil, with a quantitative yield.
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
6.25 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.C(O[CH:13]=[C:14]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16])C>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3.5 kg
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
6.25 kg
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling of the reaction mass
ADDITION
Type
ADDITION
Details
At the end of addition
CUSTOM
Type
CUSTOM
Details
has reached 59° C
WAIT
Type
WAIT
Details
kept at this temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is then removed by distillation at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 45° C.
CUSTOM
Type
CUSTOM
Details
8.4 kg of diethyl 2-[(4-methoxyphenylamino)methylene]malonate are recovered in the form of a brown viscous oil, with a quantitative yield

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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